Phenyl (4-ethylphenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

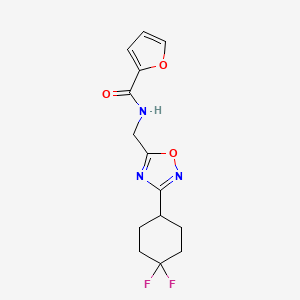

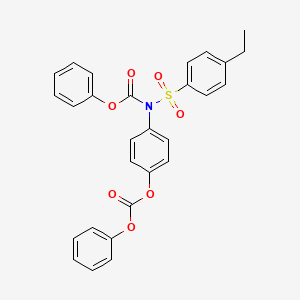

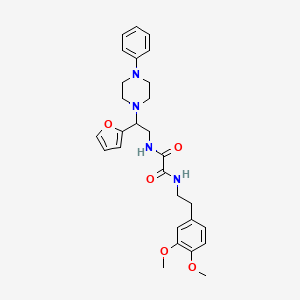

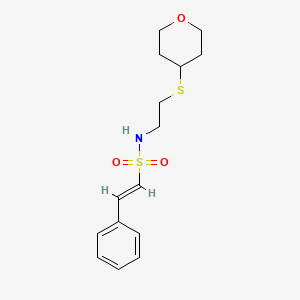

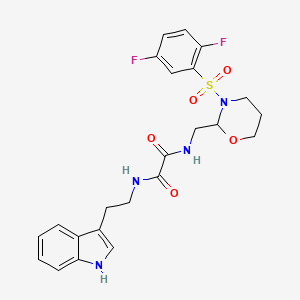

“Phenyl (4-ethylphenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate” is a complex organic compound. It contains several functional groups, including a phenyl group, an ethyl group, a sulfonyl group, a carbamate group, and an ester group .

Molecular Structure Analysis

The molecular formula of this compound is C28H23NO7S, and its molecular weight is 517.55. It contains a sulfonyl group attached to a phenyl ring, which is further attached to a carbamate group through an ester linkage .Physical And Chemical Properties Analysis

Some general properties can be inferred from its structure. For example, the presence of the sulfonyl, carbamate, and ester groups suggest that it might have significant polarity, which could affect its solubility in different solvents .Scientific Research Applications

Synthesis of Advanced Compounds

The research on Phenyl (4-ethylphenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate highlights its utility in synthesizing complex molecules and intermediates for further chemical transformations. For instance, Xu et al. (2010) demonstrated a facile synthesis method for 2-(phenylthio)phenols through a copper(I)-catalyzed tandem transformation, which underscores the potential of similar sulfonyl carbamate compounds in synthesizing sulfur-containing phenolic compounds, a crucial class of chemicals for various industrial applications (Xu et al., 2010).

Polymer Modification and Properties

The compound's relevance extends to polymer science, where it has been implicated in enhancing the properties of polymers. Lin et al. (2013) prepared side-chain phenol-functionalized poly(ether sulfone) from a reaction involving a phenol derivative, showcasing the material's high thermal stability and potential for creating flexible, high-performance epoxy thermosets with advanced properties like flame retardancy and low thermal expansion (Lin et al., 2013).

Advanced Materials for Specific Applications

Further, the compound serves as a building block for developing materials with tailored functionalities. The study by Li et al. (2009) on the synthesis of a novel sulfonated poly(ether ether ketone) with high selectivity for direct methanol fuel cell applications reveals the broader applicability of sulfonyl carbamate compounds in creating materials that could significantly impact energy technologies (Li et al., 2009).

properties

IUPAC Name |

[4-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO7S/c1-2-21-13-19-26(20-14-21)37(32,33)29(27(30)34-23-9-5-3-6-10-23)22-15-17-25(18-16-22)36-28(31)35-24-11-7-4-8-12-24/h3-20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRUDGSMFDSBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl (4-ethylphenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/no-structure.png)

![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)

![Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate](/img/structure/B2419741.png)

![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2419747.png)

![4-amino-5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2419750.png)

![Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2419753.png)

![3-acetyl-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2419756.png)